

HPLC protocol for 3-Propionylpyridine purity analysis

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An effective High-Performance Liquid Chromatography (HPLC) protocol is crucial for determining the purity of **3-Propionylpyridine**, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **3-Propionylpyridine** and its potential process-related impurities and degradation products. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control and stability studies in research and drug development settings.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of **3-Propionylpyridine**.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The chromatographic conditions are summarized in the table below.



Parameter	Condition	
HPLC System	Quaternary or Binary Gradient HPLC with UV Detector	
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	0-5 min: 10% B, 5-20 min: 10-80% B, 20-25 min: 80% B, 25.1-30 min: 10% B	
Flow Rate	1.0 mL/min	
Column Temperature	30°C	
Detection Wavelength	260 nm	
Injection Volume	10 μL	
Diluent	50:50 (v/v) Acetonitrile:Water	

Reagent and Sample Preparation

Mobile Phase Preparation:

- To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
- To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
- Degas both mobile phases using a suitable method such as sonication or vacuum filtration.

Standard Solution Preparation (0.1 mg/mL):

 Accurately weigh approximately 10 mg of 3-Propionylpyridine reference standard into a 100 mL volumetric flask.



- Dissolve and dilute to volume with the diluent.
- Mix thoroughly to ensure homogeneity.

Sample Solution Preparation (1.0 mg/mL):

- Accurately weigh approximately 25 mg of the 3-Propionylpyridine sample to be tested into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the diluent.
- Mix thoroughly and filter the solution through a 0.45 μm syringe filter prior to injection.

Data Presentation

The following tables summarize the expected system suitability results and a hypothetical impurity profile for a **3-Propionylpyridine** sample.

System Suitability Test (SST) Parameters

System suitability should be verified by injecting the standard solution in replicate (n=5).

Parameter	Acceptance Criteria	Hypothetical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	5500
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%	0.8%
Relative Standard Deviation (RSD) of Retention Time	≤ 1.0%	0.3%

Hypothetical Impurity Profile

The purity is calculated using the area percent method.

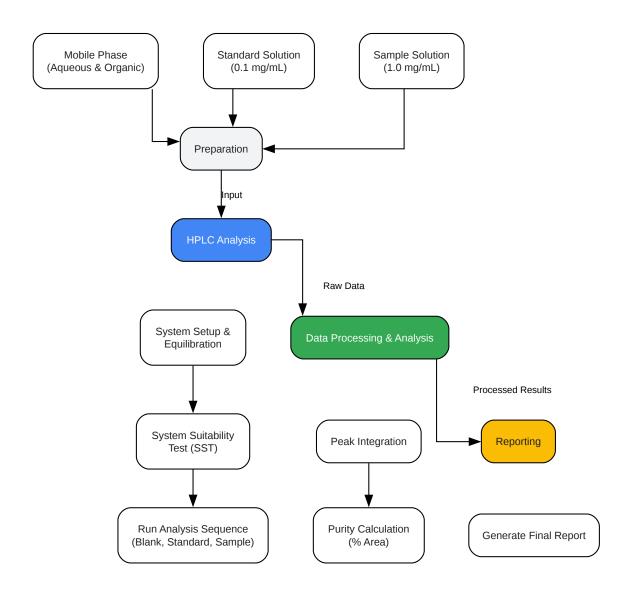


Peak Name	Retention Time (min)	Area (%)	Specification
Impurity 1	4.5	0.08	≤ 0.10%
Impurity 2	7.2	0.12	≤ 0.15%
3-Propionylpyridine	10.8	99.75	≥ 99.5%
Impurity 3	13.1	0.05	≤ 0.10%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of **3-Propionylpyridine**.





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Caption: Workflow for HPLC Purity Analysis of **3-Propionylpyridine**.

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